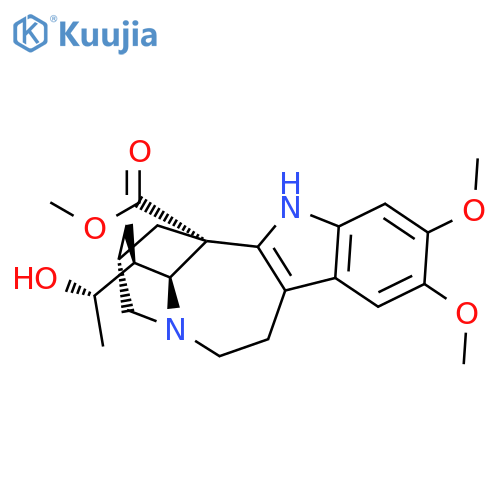Cas no 16790-93-5 (19(S)-Hydroxyconopharyngine)

19(S)-Hydroxyconopharyngine structure
商品名:19(S)-Hydroxyconopharyngine
19(S)-Hydroxyconopharyngine 化学的及び物理的性質
名前と識別子
-
- 19(S)-Hydroxyconopharyngine
- 20S-Hydroxyconopharyngine
- [ "" ]
- 20-Hydroxyconopharyngine
- HY-N1610
- FS-8652
- methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
- AKOS040760959
- 16790-93-5
- Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
- DTXSID701135724
- Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI)
- CS-0017271
- DA-49345
-
- MDL: MFCD26406117
- インチ: InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
- InChIKey: RCDVEJINCXVEQG-UNJQAPKOSA-N
- ほほえんだ: COC([C@]12C3=C(C4=C(N3)C=C(C(OC)=C4)OC)CC[N@]5C[C@@]([H])(C2)C[C@]([H])([C@H](C)O)[C@]51[H])=O
計算された属性
- せいみつぶんしりょう: 414.21500
- どういたいしつりょう: 414.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 676
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 84Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 84.02000
- LogP: 2.18110
19(S)-Hydroxyconopharyngine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
19(S)-Hydroxyconopharyngine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-1 mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1mg |
¥2835.00 | 2022-03-01 | ||
| TargetMol Chemicals | TN2663-1 mL * 10 mM (in DMSO) |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥ 3940 | 2023-09-08 | ||
| A2B Chem LLC | AA90133-5mg |
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI) |
16790-93-5 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2663-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AA90133-2mg |
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI) |
16790-93-5 | 98% | 2mg |
$1424.00 | 2024-01-03 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-1 mL * 10 mM (in DMSO) |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
| TargetMol Chemicals | TN2663-1 ml * 10 mm |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S63750-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥5600.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN2663-5 mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 |
19(S)-Hydroxyconopharyngine 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
16790-93-5 (19(S)-Hydroxyconopharyngine) 関連製品
- 76-98-2(Conopharyngine)
- 510-22-5((-)-Voacangine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
